molecular formula C10H8O5S B14000667 (2-Oxochromen-4-yl) methanesulfonate CAS No. 62113-90-0

(2-Oxochromen-4-yl) methanesulfonate

Cat. No.: B14000667
CAS No.: 62113-90-0
M. Wt: 240.23 g/mol
InChI Key: XUCIDHRPANPZOD-UHFFFAOYSA-N
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Description

(2-Oxochromen-4-yl) methanesulfonate is a chemical compound with the molecular formula C10H8O5S. It is a derivative of chromone, a naturally occurring compound found in various plants.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Oxochromen-4-yl) methanesulfonate typically involves the reaction of chromone derivatives with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

  • Chromone derivative + Methanesulfonyl chloride → this compound
  • Reaction conditions: Base (e.g., pyridine), solvent (e.g., dichloromethane), temperature (0-5°C)

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(2-Oxochromen-4-yl) methanesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol.

    Substitution: The methanesulfonate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives

    Reduction: Alcohol derivatives

    Substitution: Various substituted chromone derivatives

Scientific Research Applications

(2-Oxochromen-4-yl) methanesulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Oxochromen-4-yl) methanesulfonate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Chromone: The parent compound of (2-Oxochromen-4-yl) methanesulfonate, known for its diverse biological activities.

    Coumarin: A structurally related compound with various pharmacological properties.

    Flavone: Another related compound with significant biological activities.

Uniqueness

This compound is unique due to its methanesulfonate group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar compounds .

Properties

CAS No.

62113-90-0

Molecular Formula

C10H8O5S

Molecular Weight

240.23 g/mol

IUPAC Name

(2-oxochromen-4-yl) methanesulfonate

InChI

InChI=1S/C10H8O5S/c1-16(12,13)15-9-6-10(11)14-8-5-3-2-4-7(8)9/h2-6H,1H3

InChI Key

XUCIDHRPANPZOD-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OC1=CC(=O)OC2=CC=CC=C21

Origin of Product

United States

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